molecular formula C19H21NS B1231060 Pyrrolo(2,1-a)isoquinoline, 1,2,3,5,6,10b-hexahydro-6-(4-(methylthio)phenyl)-, (6R,10bS)- CAS No. 103729-13-1

Pyrrolo(2,1-a)isoquinoline, 1,2,3,5,6,10b-hexahydro-6-(4-(methylthio)phenyl)-, (6R,10bS)-

Cat. No. B1231060
M. Wt: 295.4 g/mol
InChI Key: YVKDUIAAPBKHMJ-MOPGFXCFSA-N
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Scientific Research Applications

1. Improved Synthesis Methods

Pyrrolo[2,1-a]isoquinoline derivatives have been a focus for improved synthesis methods due to their significant biological activities. An enhanced procedure for producing radiolabeled [11C]McN5652, a compound of this class, has been established. This method provides greater stability and efficiency compared to previous techniques, making it more suitable for routine production (Suehiro et al., 1995).

2. Multicomponent Synthesis Approach

The multicomponent 1,3-dipolar cycloaddition process is another significant method in synthesizing Pyrrolo[2,1-a]isoquinoline derivatives. This approach allows for the creation of these compounds through one-pot reactions involving isoquinoline, 2-bromoacetophenones, and acetylenic dipolarophiles, demonstrating the versatility and efficiency of this method (Dumitrascu et al., 2013).

3. One-Pot Synthesis via Tandem Reactions

A one-pot synthesis method using tandem reactions has been developed for Pyrrolo[2,1-a]isoquinolines. This method features mild conditions, a broad range of functional group tolerance, and moderate to good yields. It highlights the compound's significance in marine alkaloids and its applications in various fields, including material science (Tang et al., 2019).

4. Biological and Pharmaceutical Significance

Pyrrolo[2,1-a]isoquinolines are frequently present in bioactive natural products and pharmaceutically important molecules. The synthesis of these derivatives is crucial for producing artificial molecules with potential applications in various fields. Recent methodologies have been developed to construct these compounds effectively (Cui, 2022).

5. Antimicrobial Applications

Some Pyrrolo[2,1-a]isoquinoline derivatives have demonstrated potential antimicrobial activities. Their structural attractiveness and potential biological activities have led to the synthesis of several compounds within this class, showing promising results as fungicides and bactericides (Moreno et al., 2012).

6. Drug Discovery and Medicinal Chemistry

The Pyrrolo[2,1-a]isoquinoline scaffold is significant in drug discovery, particularly for its antiretroviral and antitumor activities. Various synthetic approaches have been developed to create libraries of these compounds, and their bioactivity, mechanism of action, and structure-activity relationships have been extensively studied (Matveeva et al., 2019).

Future Directions

The compound has diverse applications in scientific research and is considered an excellent candidate for drug development, material synthesis, and biological studies2. However, the search results do not provide specific future directions for this compound2.


Please note that this analysis is based on the available search results and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or databases.


properties

IUPAC Name

(6R,10bS)-6-(4-methylsulfanylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NS/c1-21-15-10-8-14(9-11-15)18-13-20-12-4-7-19(20)17-6-3-2-5-16(17)18/h2-3,5-6,8-11,18-19H,4,7,12-13H2,1H3/t18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKDUIAAPBKHMJ-MOPGFXCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2CN3CCCC3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)[C@H]2CN3CCC[C@H]3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001128845
Record name (6R,10bS)-1,2,3,5,6,10b-Hexahydro-6-[4-(methylthio)phenyl]pyrrolo[2,1-a]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001128845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolo(2,1-a)isoquinoline, 1,2,3,5,6,10b-hexahydro-6-(4-(methylthio)phenyl)-, (6R,10bS)-

CAS RN

103729-13-1
Record name (6R,10bS)-1,2,3,5,6,10b-Hexahydro-6-[4-(methylthio)phenyl]pyrrolo[2,1-a]isoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103729-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MCN-5652, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103729131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6R,10bS)-1,2,3,5,6,10b-Hexahydro-6-[4-(methylthio)phenyl]pyrrolo[2,1-a]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001128845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MCN-5652, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y33Z4ABP6N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrrolo(2,1-a)isoquinoline, 1,2,3,5,6,10b-hexahydro-6-(4-(methylthio)phenyl)-, (6R,10bS)-
Reactant of Route 2
Reactant of Route 2
Pyrrolo(2,1-a)isoquinoline, 1,2,3,5,6,10b-hexahydro-6-(4-(methylthio)phenyl)-, (6R,10bS)-
Reactant of Route 3
Pyrrolo(2,1-a)isoquinoline, 1,2,3,5,6,10b-hexahydro-6-(4-(methylthio)phenyl)-, (6R,10bS)-
Reactant of Route 4
Pyrrolo(2,1-a)isoquinoline, 1,2,3,5,6,10b-hexahydro-6-(4-(methylthio)phenyl)-, (6R,10bS)-
Reactant of Route 5
Pyrrolo(2,1-a)isoquinoline, 1,2,3,5,6,10b-hexahydro-6-(4-(methylthio)phenyl)-, (6R,10bS)-
Reactant of Route 6
Pyrrolo(2,1-a)isoquinoline, 1,2,3,5,6,10b-hexahydro-6-(4-(methylthio)phenyl)-, (6R,10bS)-

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